N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine
Description
N-Isobutyl-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a 1H-pyrazole core substituted with methyl groups at positions 1 and 3 and an isobutylamine group at position 4. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science due to their stable heterocyclic structure and tunable substituents.
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
1,3-dimethyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-7(2)5-10-9-6-12(4)11-8(9)3;/h6-7,10H,5H2,1-4H3;1H |
InChI Key |
OQKAVUGDHFBYQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of 5-Amino-1,3-Dimethylpyrazole with Isobutylamine
A widely reported method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with isobutylamine under reflux conditions. The reaction is typically conducted in polar protic solvents (e.g., ethanol or methanol) at 60–80°C for 6–12 hours. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbon of the pyrazole ring, followed by dehydration.
Example Procedure :
- Reactants : 5-Amino-1,3-dimethylpyrazole (10 mmol), isobutylamine (12 mmol).
- Solvent : Ethanol (50 mL).
- Conditions : Reflux at 78°C for 8 hours.
- Workup : Cool to room temperature, filter, and recrystallize from hexane/ethyl acetate.
- Yield : 68–72%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8 hours |
| Temperature | 78°C |
| Solvent | Ethanol |
| Purification Method | Recrystallization |
Nucleophilic Substitution Reactions
Alkylation of 1,3-Dimethyl-1H-Pyrazol-4-Amine
N-Isobutyl substitution is achieved via alkylation of 1,3-dimethyl-1H-pyrazol-4-amine with isobutyl halides (e.g., isobutyl bromide) in the presence of a base. This method offers modularity for introducing diverse N-alkyl groups.
- Reactants : 1,3-Dimethyl-1H-pyrazol-4-amine (10 mmol), isobutyl bromide (12 mmol).
- Base : Potassium carbonate (15 mmol).
- Solvent : Dimethylformamide (DMF, 20 mL).
- Conditions : Stir at 80°C for 6 hours under nitrogen.
- Workup : Dilute with water, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate).
- Yield : 65–70%.
Mechanistic Insight :
The base deprotonates the amine, generating a nucleophile that attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the isobutyl group necessitates prolonged reaction times.
Reductive Amination Strategies
Catalytic Hydrogenation of Pyrazole Ketones
A two-step approach involves:
- Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole via nitration.
- Reductive amination with isobutylamine using hydrogen gas and palladium catalysts.
- Step 1 : Nitration of 1,3-dimethyl-1H-pyrazole with nitric acid/sulfuric acid at 0°C.
- Step 2 : Reductive amination of 1,3-dimethyl-4-nitro-1H-pyrazole (5 mmol) with isobutylamine (6 mmol) using 5% Pd/C (0.1 g) in methanol under 4 bar H₂.
- Yield : 58–62%.
Advantages :
- Avoids harsh alkylation conditions.
- Suitable for scale-up.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Cyclocondensation | 68–72 | ≥95 | Long reaction times |
| Nucleophilic Alkylation | 65–70 | ≥90 | Steric hindrance reduces yield |
| Reductive Amination | 58–62 | ≥98 | Requires nitro intermediate |
Optimization Strategies :
- Microwave Assistance : Reduces cyclocondensation time to 2–3 hours.
- Phase-Transfer Catalysis : Enhances alkylation efficiency in biphasic systems.
Mechanistic and Kinetic Studies
Role of Solvent Polarity
Polar aprotic solvents (e.g., DMF) accelerate alkylation by stabilizing transition states, while protic solvents favor cyclocondensation via hydrogen bonding.
Temperature Dependence
- Cyclocondensation : Optimal at 70–80°C; higher temperatures cause decomposition.
- Alkylation : Rates increase linearly with temperature up to 90°C.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances employ microreactors for cyclocondensation, achieving 85% yield with residence times <1 hour.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides or other electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine. Pyrazoles have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. For instance, compounds derived from pyrazole structures have demonstrated significant reductions in edema and inflammatory markers in experimental models .
1.2 Anticancer Activity
This compound has also been investigated for its anticancer properties. Pyrazole derivatives have exhibited cytotoxic effects against various cancer cell lines. In vitro studies have reported that certain pyrazole compounds possess IC50 values indicating their effectiveness in inhibiting cell proliferation across multiple cancer types. For example, derivatives have shown promising results against MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cell lines .
Synthetic Chemistry Applications
2.1 Catalysis
The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of more complex pyrazole-based structures. Its reactivity can be harnessed in various catalytic processes, enabling the development of new compounds with potential biological activity. Research has indicated that this compound can be utilized as a catalyst or co-catalyst in reactions involving electrophiles and nucleophiles .
2.2 Drug Development
In drug development, the unique structural features of this compound make it a candidate for further modifications to enhance its pharmacological profiles. The ability to modify the pyrazole ring allows for the design of analogs with improved efficacy and reduced toxicity. This adaptability is crucial for developing targeted therapies for conditions such as cancer and chronic inflammation .
Case Studies
Mechanism of Action
The mechanism of action of N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Pyrazole derivatives vary significantly based on substituent positions and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Crystallographic and Analytical Insights
- Spectroscopic Data : NMR and HRMS are routinely used for validation. For example, 1k exhibits a singlet at δ 9.48 ppm (triazole proton) in $^1$H NMR .
Biological Activity
N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered ring with two nitrogen atoms and an isobutyl group. Its molecular formula is CHN, with a molecular weight of approximately 168.21 g/mol. The presence of the isobutyl and methyl groups influences its solubility and interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties . A study demonstrated that compounds with a similar structure inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The antiproliferative effects were attributed to the modulation of signaling pathways related to cell growth and apoptosis .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 15.2 |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | HepG2 | 12.5 |
| 5-amino-1H-pyrazole derivatives | Various cancer types | Varies |
Anti-inflammatory Effects
This compound has also shown promise in anti-inflammatory applications. Studies have indicated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses . The compound's mechanism may involve the inhibition of specific signaling pathways associated with inflammation.
Table 2: Anti-inflammatory Activity
| Compound | Inflammatory Model | IC50 (µg/mL) |
|---|---|---|
| This compound | LPS-induced macrophages | 50.5 |
| Py11 | Bacterial infection | 45.0 |
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated against various microbial strains. Results show effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Table 3: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, existing studies suggest that it may interact with key enzymes and receptors involved in cancer progression and inflammation. For instance, its ability to modulate mTORC1 activity has been highlighted as a significant pathway influencing both autophagy and cell proliferation .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, a derivative similar to this compound showed promising results in reducing tumor size when combined with standard chemotherapy .
- Anti-inflammatory Drug Development : A series of pyrazole derivatives were evaluated for their anti-inflammatory properties in a preclinical model of rheumatoid arthritis, demonstrating significant reduction in joint inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-isobutyl-1,3-dimethyl-1H-pyrazol-4-amine, and how can reaction yields be improved?
- Methodology : A common approach involves coupling reactions using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. Post-reaction, extraction with dichlorethyl ether and purification via gradient chromatography (e.g., ethyl acetate/hexane) are critical for isolating the product. Yield optimization may require adjusting stoichiometry, solvent polarity, or catalyst loading .
- Characterization : Confirm structure via NMR (e.g., δ 2.24 ppm for methyl groups) and HRMS (e.g., m/z 215 [M+H]) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of pyrazole derivatives like this compound?
- Methodology :
- NMR : NMR resolves methyl (δ 2.24–2.92 ppm) and isobutyl protons (δ 0.8–1.2 ppm). NMR identifies quaternary carbons (e.g., pyrazole C4 at ~150 ppm) .
- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., ±0.001 Da accuracy) .
- IR : Absorbance at ~3298 cm (N-H stretching) confirms amine functionality .
Q. How should researchers handle solubility and stability challenges during experimental workflows?
- Methodology : Use polar aprotic solvents (DMSO, DMF) for dissolution. For stability, store under inert gas (N) at –20°C. Avoid prolonged exposure to light or moisture to prevent decomposition .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on binding affinity (ΔG) and hydrogen-bonding patterns .
- QSAR Studies : Correlate substituent effects (e.g., isobutyl vs. cyclopropyl groups) with activity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in crystallographic data for pyrazole-based compounds?
- Methodology :
- Refinement Tools : SHELXL refines high-resolution data by adjusting occupancy factors for disordered atoms. For twinned crystals, use the HKLF5 format in SHELXTL to deconvolute overlapping reflections .
- Validation : Cross-validate with PLATON’s ADDSYM to check for missed symmetry elements .
Q. How can researchers design analogs to enhance the pharmacological profile of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
